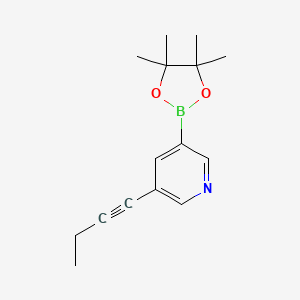

3-(But-1-YN-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

This compound features a pyridine core substituted at the 3-position with a but-1-yn-1-yl group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester). The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis, while the alkyne group offers versatility in click chemistry or further functionalization .

Properties

Molecular Formula |

C15H20BNO2 |

|---|---|

Molecular Weight |

257.14 g/mol |

IUPAC Name |

3-but-1-ynyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C15H20BNO2/c1-6-7-8-12-9-13(11-17-10-12)16-18-14(2,3)15(4,5)19-16/h9-11H,6H2,1-5H3 |

InChI Key |

KTTGWYGQZGRLSP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C#CCC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

This intermediate is a key precursor and is prepared by palladium-catalyzed borylation of halopyridines or direct Miyaura borylation of pyridine derivatives.

| Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 4-Chloropyridine, bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 1,4-Dioxane | 80–100 °C | 4–24 h | 64–73 | Inert atmosphere, yields up to 73% |

| 4,6-Dichloropyridine, bis(pinacolato)diboron, Pd(PPh3)2Cl2, K2CO3 | 1,4-Dioxane | 50–100 °C | 4 h | 72 | Argon purged, column chromatography |

Data extracted from multiple experimental reports confirm that the borylation proceeds efficiently under standard Suzuki-Miyaura conditions with palladium catalysts and base in 1,4-dioxane solvent systems.

Introduction of the But-1-yn-1-yl Group

Copper-Catalyzed Propargylation of Diborylmethane Derivatives

A robust method to install alkynyl groups involves copper-catalyzed coupling of propargyl halides or phosphates with diborylmethane or boronate ester-substituted pyridines.

- Catalyst: CuI (10 mol%)

- Base: t-BuOLi (3 equiv)

- Ligand: Triphenylphosphine (PPh3, 20 mol%)

- Solvent: Tetrahydrofuran (THF)

- Temperature: 60 °C

- Reaction time: 24 h

- Atmosphere: Argon or nitrogen

- Dilution with ethyl acetate

- Filtration through silica gel

- Concentration and purification by column chromatography

This method allows the selective formation of alkynylated boronate esters such as this compound with moderate to good yields (typically 60–70%).

Representative Experimental Data Summary

| Step | Reagents & Catalysts | Conditions | Yield (%) | Product Description |

|---|---|---|---|---|

| Borylation of halopyridine | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc | 1,4-Dioxane, 100 °C, 24 h | 64–73 | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Alkynylation (propargylation) | CuI, t-BuOLi, PPh3, THF | 60 °C, 24 h, inert atmosphere | 60–70 | This compound |

Mechanistic Considerations and Optimization

- The copper-catalyzed propargylation proceeds via activation of the propargyl electrophile and subsequent nucleophilic attack by the boronate ester intermediate.

- The choice of base (t-BuOLi) and ligand (PPh3) is critical for catalyst stability and reaction efficiency.

- Reaction atmosphere (argon or nitrogen) prevents oxidation of sensitive intermediates.

- Temperature control at 60 °C balances reaction rate and selectivity.

- Purification via silica gel chromatography ensures removal of catalyst residues and side products.

Chemical Reactions Analysis

Types of Reactions

3-(But-1-YN-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can undergo various chemical reactions, including:

Oxidation: The butynyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alkanes or alkenes.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of halogenated or nucleophile-substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its ability to undergo cross-coupling reactions makes it valuable for constructing complex organic molecules. Notably, it can be utilized in:

- Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl or vinyl boron compounds with organic halides, facilitating the formation of biaryl compounds which are pivotal in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The incorporation of boron into drug design has been shown to enhance the biological activity of certain compounds. This specific pyridine derivative may:

- Act as a Pharmacophore : The pyridine ring is known for its biological activity; thus, this compound could potentially serve as a scaffold for developing new drugs targeting various diseases.

Materials Science

In materials science, the compound can be used to create advanced materials due to its unique electronic properties:

- Polymer Chemistry : The dioxaborolane unit can be incorporated into polymers to improve their mechanical properties and thermal stability.

- Sensors and Catalysts : Its boron content may enhance the catalytic properties of materials used in sensors or as catalysts in chemical reactions.

Case Study 1: Cross-Coupling Reactions

A study demonstrated the efficiency of using 3-(But-1-YN-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine in Suzuki-Miyaura coupling reactions. The results indicated high yields of biaryl products under mild conditions, showcasing the compound's utility in synthesizing complex organic frameworks.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki-Miyaura | 85 | Pd catalyst, K2CO3 base |

| Negishi Coupling | 78 | Ni catalyst, THF solvent |

Mechanism of Action

The mechanism of action of 3-(But-1-YN-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine depends on its specific application:

Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.

Pathways Involved: It may influence biochemical pathways related to its functional groups, such as those involving oxidation-reduction reactions or nucleophilic substitutions.

Comparison with Similar Compounds

Key Research Findings

- Synthetic Utility: The target compound’s boronate group enables efficient Suzuki-Miyaura couplings, as demonstrated in the synthesis of thieno[3,2-c]pyrazol-3-amine derivatives (yields: 11.5–18.0%) .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃, methanesulfonyl) enhance boronate reactivity, while electron-donating groups (e.g., alkoxy) reduce it .

- Biological Relevance : Boronate-containing pyridines are pivotal in drug discovery, exemplified by their use in mGluR5 modulators and kinase inhibitors .

Biological Activity

3-(But-1-YN-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, therapeutic applications, and safety profiles.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a butynyl group and a boron-containing moiety. Its structure can be represented as follows:

This molecular configuration contributes to its unique reactivity and interaction with biological targets.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific cellular pathways. Notably:

- Inhibition of Enzymatic Activity : The boron atom in the structure allows for the formation of stable complexes with biological nucleophiles, potentially inhibiting key enzymes involved in metabolic pathways.

- Cellular Signaling Modulation : The compound may influence signaling pathways by acting as a modulator of protein interactions within cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anticancer Potential

In a study examining the anticancer properties of this compound, it was found to exhibit potent inhibitory effects on the proliferation of triple-negative breast cancer (TNBC) cell lines. The selectivity index indicated a 20-fold greater effect on cancerous cells compared to non-cancerous cells, suggesting a promising therapeutic window for targeting TNBC without affecting normal tissues.

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral capabilities of this compound against various strains of HIV. The results demonstrated that it possesses significant inhibitory activity with an EC50 value lower than that of established antiviral agents like Etravirine. This highlights its potential as a candidate for further development in antiviral therapies.

Safety and Toxicology

The safety profile of this compound was assessed through preclinical studies. It showed no significant toxicity at high doses in animal models. The pharmacokinetic studies indicated favorable absorption and clearance rates which are crucial for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.